Although the specific synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not described in the provided articles, several synthetic routes to related pyrrolo[2,3-c]pyridine derivatives are reported. These methods generally involve multi-step sequences starting from readily available precursors. One common approach employs substituted pyridines as starting materials, utilizing various ring-closing reactions to construct the pyrrole moiety. [, , , ]
For example, a method described for synthesizing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine involves the reduction of a corresponding 1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide derivative using sodium borohydride. [, ] This strategy highlights the possibility of accessing the desired 1-methyl-1H-pyrrolo[2,3-c]pyridine core through subsequent modification of a suitable precursor.
For instance, some derivatives have demonstrated potent and selective antagonist activity towards the dopamine D4 receptor. [, ] These compounds have shown promising results in preclinical models of Parkinson's disease, highlighting the potential of targeting the D4 receptor for therapeutic intervention.
Other pyrrolo[2,3-c]pyridine derivatives have been investigated for their anticancer activity. [, ] These compounds have shown promising in vitro and in vivo efficacy against various cancer cell lines, suggesting their potential as novel anticancer agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: